Ethyl 2-phenylacetate - 13C2
CAS No.:
Cat. No.: VC0205856
Molecular Formula: C10H12O2
Molecular Weight: 166.18
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12O2 |
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Molecular Weight | 166.18 |
Introduction
Chemical Identity and Structure
Molecular Structure and Properties
Ethyl 2-phenylacetate - 13C2 shares the same basic structure as standard ethyl phenylacetate but contains two carbon-13 atoms at specific positions in the molecule. The parent compound ethyl phenylacetate consists of a phenyl group attached to an acetate moiety through a methylene bridge, with an ethoxy group completing the ester functionality .
The isotopically labeled version maintains identical chemical behavior but differs in its mass and spectroscopic properties. While standard ethyl phenylacetate has the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol , the 13C2-labeled version would have a molecular weight approximately 2 atomic mass units higher due to the replacement of two carbon-12 atoms with carbon-13 isotopes.
Physical Properties
Based on the properties of the non-labeled compound, we can extrapolate the physical characteristics of Ethyl 2-phenylacetate - 13C2:
The isotopic labeling with carbon-13 typically has minimal impact on these physical properties compared to the non-labeled compound, with the most significant difference being the molecular weight.
Synthesis Approaches
General Synthesis Strategies
The synthesis of Ethyl 2-phenylacetate - 13C2 would follow similar pathways to those used for other 13C-labeled esters. Drawing from the synthesis methods for related compounds, several approaches can be considered:
Esterification Reaction
Similar to the synthesis of Phenyl Acetate-13C2, the labeled ethyl phenylacetate can be prepared through esterification of phenylacetic acid (with appropriate 13C-labeling) and ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often involves careful temperature control and purification steps.
Enzymatic Synthesis
Enzymatic methods offer a more selective approach to synthesis. As noted for the non-labeled compound, lipase enzymes can be employed to catalyze the esterification reaction :
"To the solution of acid (1 mmol) in toluene (1 ml), the corresponding dialkyl carbonate (2 mmol) and enzymes (per 4 mg of each) are added and the resulting mixture is incubated at 40°C for 48 h."
Specific enzymes that have shown efficacy include Novozym 435, acylase I from Aspergillus melleus, lipase AK from Pseudomonas fluorescens, wheat germ lipase, and papain .
Isotopic Labeling Considerations
The synthesis of 13C-labeled compounds requires special considerations:
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The source of 13C must be carefully selected to ensure that the isotopic label appears at the desired positions in the final product.
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Reaction conditions may need adjustment to minimize isotopic scrambling.
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Purification methods must effectively separate the labeled product from any unlabeled material.
Similar to the approach used for Ethyl acetate-1,2-13C2, the synthesis would likely involve 13C-labeled precursors that already contain the isotopic labels at the appropriate positions .
Spectroscopic Characteristics
13C NMR Spectroscopy
The 13C-labeling in Ethyl 2-phenylacetate - 13C2 would dramatically alter its 13C NMR spectrum compared to the standard compound. While the non-labeled ethyl phenylacetate shows characteristic peaks for each carbon in the molecule , the 13C2-labeled version would exhibit significantly enhanced signal intensity for the labeled carbon positions.
The standard ethyl phenylacetate 13C NMR spectrum includes peaks corresponding to:
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Aromatic carbons (~126-135 ppm)
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Carbonyl carbon (~171 ppm)
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Methylene carbon adjacent to carbonyl (~41 ppm)
In the 13C2-labeled compound, the signals for the labeled positions would show enhanced intensity and potential satellite peaks due to 13C-13C coupling if the labeled carbons are adjacent.
Mass Spectrometry
The mass spectrum of Ethyl 2-phenylacetate - 13C2 would differ from that of the standard compound primarily in the molecular ion region and fragmentation pattern. Based on the mass spectral data for standard ethyl phenylacetate , we can anticipate the following differences:
Standard ethyl phenylacetate shows a molecular ion at m/z 164 , whereas the 13C2-labeled version would show a molecular ion at m/z 166, reflecting the mass increase from the two 13C atoms. Furthermore, fragment ions containing the labeled carbons would also appear at m/z values 2 units higher than their unlabeled counterparts.
Applications in Research
Metabolic Studies
Ethyl 2-phenylacetate - 13C2, like other isotopically labeled compounds, provides an invaluable tool for metabolic studies. The stable isotope labeling allows researchers to track the metabolic fate of the compound through biological systems. When administered to organisms, the labeled carbons can be traced through various metabolic pathways, providing insights into:
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Metabolic route determination
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Rate of metabolism
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Identification of metabolites
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Quantification of metabolic flux
Similar to how Phenyl Acetate-13C2 is used in metabolic studies, the labeled ethyl phenylacetate enables researchers to distinguish between endogenous compounds and those derived from the administered tracer.
Analytical Chemistry Applications
In analytical chemistry, Ethyl 2-phenylacetate - 13C2 serves several important functions:
Internal Standards
The compound can function as an internal standard for quantitative analysis, particularly in gas or liquid chromatography coupled with mass spectrometry. The isotopic labeling allows the standard to behave chemically identical to the analyte while being distinguishable by mass detection.
Method Development
In method development for the analysis of ethyl phenylacetate in complex matrices (foods, fragrances, environmental samples), the labeled compound aids in optimizing extraction, separation, and detection parameters.
Structure Elucidation Studies
The specific 13C labeling patterns can assist in structure elucidation studies, particularly in determining reaction mechanisms and intermediates. By tracking the fate of the labeled carbons through a reaction sequence, researchers can gain insights into:
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Reaction mechanisms
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Bond-forming and bond-breaking steps
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Rearrangement pathways
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Stereochemical outcomes
Comparative Analysis with Related Compounds
Comparison with Unlabeled Ethyl Phenylacetate
While Ethyl 2-phenylacetate - 13C2 and standard ethyl phenylacetate share nearly identical chemical properties, their differences become apparent in analytical applications:
Aspect | Standard Ethyl Phenylacetate | Ethyl 2-phenylacetate - 13C2 |
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Chemical Reactivity | Baseline reference | Identical to standard |
Mass Spectral Detection | m/z 164 molecular ion | m/z 166 molecular ion |
NMR Detection | Standard 13C sensitivity | Enhanced signal for labeled positions |
Cost | Lower, commercially available | Higher, specialized synthesis |
Applications | Flavoring, fragrance, solvent | Primarily research and analytical |
Comparison with Other 13C-Labeled Esters
Several other 13C-labeled esters share similar applications with Ethyl 2-phenylacetate - 13C2:
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Ethyl acetate-1,2-13C2: A simpler labeled ester used in similar analytical applications
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Phenyl Acetate-13C2: Structurally related, with the phenyl group in a different position
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Ethyl acetoacetate-2,4-13C2: A more complex labeled ester with keto functionality
These compounds form part of the analytical chemist's toolkit for various tracer studies and metabolic investigations, each offering specific advantages depending on the application context.
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